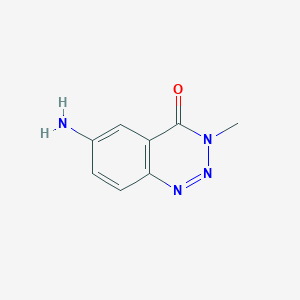

6-amino-3-methyl-3,4-dihydro-1,2,3-benzotriazin-4-one

Description

6-Amino-3-methyl-3,4-dihydro-1,2,3-benzotriazin-4-one (CAS: 99055-49-9) is a heterocyclic compound with the molecular formula C₈H₈N₄O and a molecular weight of 176.18 g/mol . It belongs to the benzotriazinone family, characterized by a fused benzene and triazinone ring system. The compound features a 6-amino substitution on the benzene ring and a 3-methyl group on the triazinone moiety. Its purity in commercial preparations is typically 95%, as noted in supplier catalogs .

Properties

IUPAC Name |

6-amino-3-methyl-1,2,3-benzotriazin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O/c1-12-8(13)6-4-5(9)2-3-7(6)10-11-12/h2-4H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMEJBRIZBKOVPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=C(C=CC(=C2)N)N=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Protocol:

- Diazotization :

- Methyl anthranilate (5 ) + NaNO₂/HCl at 0°C.

- Neutralization with NaOH or Na₂CO₃.

- Coupling :

- Addition of amino acid ester hydrochlorides (e.g., glycine, β-alanine).

- Stirring at 0°C, followed by ethanol/water recrystallization.

| Parameter | Details |

|---|---|

| Yield | 88% for 6a after optimization |

| Purity | Confirmed via TLC (hexane/EtOH) |

| Scalability | Suitable for multi-gram synthesis |

Applications : Serves as a precursor for hydrazides and dipeptides.

Industrial-Scale Production

Large-scale synthesis employs:

- Continuous Flow Reactors : PFA tubing (10 mL volume) with violet LEDs for photocyclization.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water).

- Green Metrics :

Comparative Analysis of Methods

| Method | Cyclization | Diazotization |

|---|---|---|

| Conditions | Violet light, 45°C | NaNO₂/HCl, 0°C |

| Catalyst | None | None |

| Yield | 88–93% | 75–88% |

| Scalability | High (flow reactors) | Moderate (batch) |

| Byproducts | N-Methylacetamide | Minimal |

| Green Credentials | Solvent recycling | Harsh acids required |

Reaction Optimization Insights

- Temperature Control : Lower temps (0–5°C) reduce side products in diazotization.

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance cyclization kinetics.

- Characterization :

Challenges and Solutions

- Photodegradation : Mitigated by reduced residence time in flow reactors.

- Purity Issues : Addressed via sequential precipitation (ice-cold ethanol) and chromatography.

Chemical Reactions Analysis

Substitution Reactions

The amino group participates in nucleophilic reactions, albeit with steric limitations:

Grignard Reagent Interactions

Reactivity with organometallic reagents depends on the Grignard species:

| Grignard Reagent | Attack Site | Product | Yield | Source |

|---|---|---|---|---|

| Ethylmagnesium iodide | N-2 | 3-Methyl-4-ethyl derivative | 65% | |

| Methylmagnesium iodide | C-4 | 3,4-Dihydro-4-methylene-3-methyl analog | 68% |

Methyl Grignard reagents induce dehydration, forming methylene derivatives via a proposed intermediate (Fig. 1).

Acid-Induced Decomposition

Exposure to nitrous acid (HNO₂) triggers decomposition:

-

Mechanism : Nitrosonium ion (NO⁺) attacks the NH group, cleaving the triazine ring.

Reaction Optimization Table

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature (Reduction) | 60°C | Maximizes iron activity |

| Grignard Equivalents | 3 equiv. | Prevents over-addition |

| Acid Concentration | 30% HCl | Balances reactivity and stability |

This compound’s reactivity is influenced by steric hindrance at the amino group and electronic effects of the benzotriazinone core. Its applications span medicinal chemistry (e.g., leukotriene A4 hydrolase inhibition ) and materials science, though further studies are needed to explore its full synthetic potential.

Scientific Research Applications

Chemistry

6-Amino-3-methyl-3,4-dihydro-1,2,3-benzotriazin-4-one serves as a building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions allows it to be utilized in developing new compounds with desirable properties.

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Converts amino groups to nitro derivatives | Potassium permanganate |

| Reduction | Forms corresponding amines | Lithium aluminum hydride |

| Substitution | Produces various substituted benzotriazines | Alkyl halides |

Biology

The compound has been investigated for its potential biological activities , particularly in antimicrobial and anticancer research. Preliminary studies suggest it may inhibit specific enzymes or interfere with cellular signaling pathways.

Case Study Insights :

- Antimicrobial Activity : Research indicates that derivatives of benzotriazines exhibit significant antibacterial properties against various pathogens.

- Anticancer Potential : Studies have shown that certain benzotriazine derivatives can induce apoptosis in cancer cell lines, suggesting a pathway for therapeutic development.

Medicine

In medicinal chemistry, 6-amino-3-methyl-3,4-dihydro-1,2,3-benzotriazin-4-one is explored as a potential drug candidate for treating diseases due to its interaction with biological targets such as enzymes and receptors.

| Application Area | Potential Use |

|---|---|

| Cancer Therapy | Inhibiting tumor growth via enzyme modulation |

| Infectious Diseases | Developing new antibiotics |

Industry

The compound finds applications in the development of advanced materials such as polymers and dyes. Its unique chemical properties allow for the creation of materials with specific functionalities.

Mechanism of Action

The mechanism of action of 6-amino-3-methyl-3,4-dihydro-1,2,3-benzotriazin-4-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of specific enzymes or interference with cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Benzotriazinone derivatives exhibit diverse properties depending on substituents. Below is a detailed comparison of 6-amino-3-methyl-3,4-dihydro-1,2,3-benzotriazin-4-one with key analogs:

Structural and Physicochemical Properties

Pharmacological and Industrial Relevance

- 6-Amino-3-methyl derivative: Patented as a modulator of GPR139, a G-protein-coupled receptor implicated in neurological disorders . Its methyl group may improve blood-brain barrier penetration.

- HOOBT derivatives : Widely used in solid-phase peptide synthesis due to low racemization and high efficiency .

- 6-Nitro derivative: Limited bioactivity reported but serves as an intermediate in energetic materials due to nitro group explosophoric properties .

Research Findings and Data Tables

Table 1: Spectral Data Comparison

Table 2: Commercial Availability

Biological Activity

6-Amino-3-methyl-3,4-dihydro-1,2,3-benzotriazin-4-one (CAS Number: 99055-49-9) is a heterocyclic compound belonging to the benzotriazine class. It has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article delves into its synthesis, biological activity, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of 6-amino-3-methyl-3,4-dihydro-1,2,3-benzotriazin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. A common method includes the reaction of 3-methyl-1,2,3-benzotriazin-4(3H)-one with an amine source such as ammonia or an amine derivative under acidic or basic conditions.

Synthetic Routes

| Method | Description |

|---|---|

| Cyclization | Reaction of benzotriazinone with amine sources |

| Industrial Production | Large-scale synthesis using optimized conditions for yield and purity |

Anticancer Properties

Research indicates that compounds related to benzotriazinones exhibit significant anticancer activity. For instance, a study explored the synthesis of benzotriazinone derivatives and their cytotoxic effects against various cancer cell lines . The compound showed promising results in inhibiting the growth of L1210 cells with an IC50 value of 0.52 µM .

Antimicrobial Activity

6-Amino-3-methyl-3,4-dihydro-1,2,3-benzotriazin-4-one has also been investigated for its antimicrobial properties. Its structural modifications have been linked to enhanced activity against bacterial strains, making it a candidate for developing new antimicrobial agents .

The biological activity of this compound is believed to involve several mechanisms:

- Enzyme Inhibition : It may inhibit specific enzymes critical for cancer cell proliferation.

- Cell Signaling Interference : The compound could interfere with cellular signaling pathways that promote tumor growth.

- Radical Generation : Similar compounds have been shown to produce radicals that contribute to their cytotoxic effects .

Case Study 1: Anticancer Activity

In a comparative study involving various benzotriazinone derivatives, 6-amino-3-methyl-3,4-dihydro-1,2,3-benzotriazin-4-one was highlighted for its ability to induce apoptosis in cancer cells. The study employed the National Cancer Institute's 60 cell line panel to assess growth inhibition and found a strong correlation between structural modifications and enhanced anticancer activity .

Case Study 2: Antimicrobial Efficacy

A recent investigation into the antimicrobial properties of modified benzotriazinones indicated that derivatives with amino substitutions exhibited increased efficacy against Gram-positive and Gram-negative bacteria. This suggests that further structural optimization could lead to potent new antibiotics based on the benzotriazine framework .

Comparative Analysis with Similar Compounds

The unique structure of 6-amino-3-methyl-3,4-dihydro-1,2,3-benzotriazin-4-one allows it to stand out among similar compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| 6-Amino-1,2,3-benzotriazin-4(3H)-one | Lacks methyl group | Lower activity |

| 3-Methyl-1,2,3-benzotriazin-4(3H)-one | Lacks amino group | Moderate activity |

| 1,2,3-Benzotriazin-4(3H)-one | Lacks both groups | Minimal activity |

The combination of both amino and methyl groups in 6-amino-3-methyl-3,4-dihydro-1,2,3-benzotriazin-4-one enhances its biological reactivity and potential therapeutic applications.

Q & A

Q. What are the established synthetic methodologies for 6-amino-3-methyl-3,4-dihydro-1,2,3-benzotriazin-4-one, and how can reaction conditions be optimized?

Methodological Answer : The synthesis typically involves cyclization reactions using aldehydes or ketones under acidic conditions. For example, 3,4-dihydro-1,3,5-triazinones can be synthesized via condensation of alkylcyanoguanidines with aldehydes in concentrated sulfuric acid, as demonstrated in similar triazinone syntheses . Optimization includes controlling temperature (e.g., 45°C for 1 hour) and stoichiometric ratios of reagents to minimize side products. Characterization via ¹H/¹³C NMR (e.g., δ 5.60 ppm for NH₂ protons in DMSO-d₆) and monitoring reaction progress by TLC (hexane/EtOH, 1:1) are critical .

Q. How can spectroscopic techniques (NMR, IR) be systematically applied to confirm the structure of 6-amino-3-methyl-3,4-dihydro-1,2,3-benzotriazin-4-one?

Methodological Answer :

- ¹H NMR : Look for exchangeable protons (e.g., NH₂ at δ ~6.12 ppm as a broad singlet) and aromatic/heterocyclic protons (δ 7.3–7.7 ppm for benzotriazine) .

- ¹³C NMR : Identify carbonyl carbons (δ ~150–160 ppm) and quaternary carbons in the triazine ring (δ ~130–144 ppm) .

- IR : Confirm the presence of C=O (1650–1700 cm⁻¹) and NH₂ (3200–3400 cm⁻¹) stretches.

Q. What solvent systems and purification strategies are recommended for isolating 6-amino-3-methyl-3,4-dihydro-1,2,3-benzotriazin-4-one?

Methodological Answer : Use polar aprotic solvents (e.g., DMSO, DMF) for cyclization reactions. Post-synthesis, precipitate the product using ice-cold water or ethanol. Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water mixtures) can improve purity. Monitor purity via melting point analysis (e.g., 217–220°C for related compounds) .

Advanced Research Questions

Q. How can computational chemistry (DFT, molecular docking) elucidate the electronic properties and bioactivity of 6-amino-3-methyl-3,4-dihydro-1,2,3-benzotriazin-4-one?

Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity in nucleophilic/electrophilic environments. Use software like Gaussian or ORCA with B3LYP/6-31G(d) basis sets.

- Molecular Docking : Screen against protein targets (e.g., cyclooxygenase for anti-inflammatory activity) using AutoDock Vina. Compare binding affinities with known bioactive triazinones .

Q. What strategies resolve contradictions in reported bioactivity data for benzotriazinone derivatives?

Methodological Answer :

- Dose-Response Studies : Validate activity across multiple concentrations (e.g., 1–100 µM) to exclude false positives.

- Structural Analog Comparison : Test 6-amino-3-methyl derivatives against analogs with substituent variations (e.g., 3,5-difluorophenyl) to isolate structure-activity relationships .

- Mechanistic Profiling : Use kinase inhibition assays or cytokine profiling to confirm target specificity .

Q. How can regioselective functionalization of the benzotriazinone core be achieved for SAR studies?

Methodological Answer :

- Electrophilic Aromatic Substitution : Introduce halogens (Br, Cl) at the C7 position using N-bromosuccinimide in DMF .

- Cross-Coupling Reactions : Employ Suzuki-Miyaura coupling with arylboronic acids to attach aryl groups at the C4 position .

- Protection/Deprotection : Use Boc groups to temporarily protect the NH₂ moiety during functionalization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.